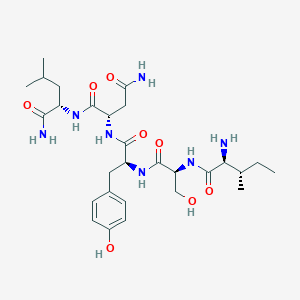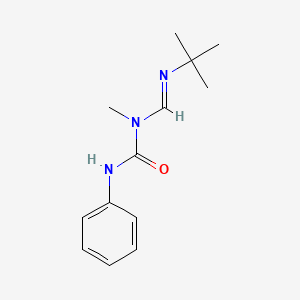
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions, and methoxy and methyl groups attached to the phenyl rings at the 9 position of the fluorene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene typically involves a multi-step process. One common method includes the bromination of 9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
科学研究应用
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy groups. These substituents affect the compound’s electronic properties, making it a versatile intermediate in various synthetic pathways.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Lacks the methoxy and methyl groups, resulting in different reactivity and applications.
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene: Similar but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene is unique due to the specific combination of bromine, methoxy, and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized materials and compounds.
属性
CAS 编号 |
675603-45-9 |
|---|---|
分子式 |
C29H24Br2O2 |
分子量 |
564.3 g/mol |
IUPAC 名称 |
2,7-dibromo-9,9-bis(4-methoxy-3-methylphenyl)fluorene |
InChI |
InChI=1S/C29H24Br2O2/c1-17-13-19(5-11-27(17)32-3)29(20-6-12-28(33-4)18(2)14-20)25-15-21(30)7-9-23(25)24-10-8-22(31)16-26(24)29/h5-16H,1-4H3 |
InChI 键 |
BJQRITQEMQPLOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC(=C(C=C5)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)



![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)



![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)

